Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%
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Description
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is a chemical compound with the IUPAC name 2,1,3-benzothiadiazole-4-sulfonamide . It has a molecular weight of 215.26 .
Synthesis Analysis
While specific synthesis methods for Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were not found, research has been conducted on the synthesis of related compounds. For instance, a library of 26 donor-acceptor (D-A) compounds based on the benzo [c] [1,2,5]thiadiazole (BTZ) group has been synthesized . By varying the donor groups while keeping the BTZ acceptor group the same, researchers were able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Molecular Structure Analysis
The InChI code for Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is 1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H, (H2,7,10,11) .
Chemical Reactions Analysis
While specific chemical reactions involving Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were not found, related compounds have been studied. For example, D-A systems based on the BTZ motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Safety And Hazards
properties
IUPAC Name |
N-methyl-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c1-8-14(11,12)6-4-2-3-5-7(6)10-13-9-5/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJVTSPGWITIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide |
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